Antiviral agent 9
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H50N7O8P |
|---|---|
Molecular Weight |
763.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-[(2S)-4-cyclopentyl-3-oxo-2-(phenylmethoxycarbonylamino)butyl]phenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C38H50N7O8P/c1-25(2)52-37(47)27(4)44-54(49,24-51-26(3)20-45-23-42-34-35(39)40-22-41-36(34)45)53-31-16-14-29(15-17-31)18-32(33(46)19-28-10-8-9-11-28)43-38(48)50-21-30-12-6-5-7-13-30/h5-7,12-17,22-23,25-28,32H,8-11,18-21,24H2,1-4H3,(H,43,48)(H,44,49)(H2,39,40,41)/t26-,27+,32+,54?/m1/s1 |
InChI Key |
PUZZUCOVCRWYQD-JBTWAKKMSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)C[C@@H](C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)CC(C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Chemical Properties of Favipiravir: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (also known as T-705, Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2][3] Chemically identified as 6-fluoro-3-hydroxypyrazine-2-carboxamide, its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[4][5][6][7] This technical guide provides a comprehensive overview of the synthesis and chemical properties of Favipiravir, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of Favipiravir
Favipiravir is a pyrazinecarboxamide derivative.[6][8] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide | [6] |
| Molecular Formula | C₅H₄FN₃O₂ | [6] |
| Molar Mass | 157.10 g/mol | [2] |
| CAS Number | 259793-96-9 | [6] |
| Melting Point | 188–191 °C | [8] |
| Solubility | Poor in water | [9][10] |
| Physical Appearance | Light-yellow solid | [8] |
| pKa | Data not readily available in cited sources | |
| LogP | Data not readily available in cited sources |
Synthesis of Favipiravir
Several synthetic routes for Favipiravir have been developed, with varying starting materials, yields, and scalability. Below are two representative synthetic protocols.
Synthesis Route 1: From 3-Aminopyrazine-2-carboxylic Acid
One common synthesis pathway starts from 3-aminopyrazine-2-carboxylic acid.[1][8] This multi-step process involves amidation, nitration, reduction, and fluorination. A four-step synthesis has been described with an overall yield of about 8%.[11][12][13] An optimized procedure starting from 3-aminopyrazine-2-carboxylic acid and proceeding via a 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported to afford Favipiravir with a 43% yield over three steps and greater than 99% purity without chromatographic purification.[8]
Experimental Protocol (Optimized Procedure via Dichloro Intermediate): [8]
-
Fluorination of 3,6-dichloropyrazine-2-carbonitrile: The 3,6-dichloro intermediate is fluorinated using potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.
-
Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation.
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxamide. The final product, Favipiravir, is isolated. The solid is washed with cold water and cold ethanol and dried under a vacuum at 50 °C.
Synthesis Route 2: One-Step Synthesis from 3-Hydroxy-2-pyrazinecarboxamide
A more recent and efficient approach involves a one-step synthesis from commercially available 3-hydroxy-2-pyrazinecarboxamide.[14]
Experimental Protocol: [14]
-
Direct Fluorination: 3-hydroxy-2-pyrazinecarboxamide is directly fluorinated using Selectfluor® in an ionic liquid (BF₄-BMIM).
-
Work-up: A simple operational work-up affords Favipiravir with a reported yield of 50%. This method avoids the use of special catalysts or additives.
Caption: Comparative workflow of two synthetic routes to Favipiravir.
Mechanism of Action: Inhibition of Viral RdRp
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of many RNA viruses.[4][5][7]
The mechanism of action is hypothesized to involve two main pathways:[5][7][15]
-
Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it acts as a chain terminator, preventing further elongation of the RNA chain.[5][7]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations, leading to the production of non-viable viral progeny.[15]
Caption: Signaling pathway of Favipiravir's mechanism of action.
Experimental Protocol: In Vitro RdRp Inhibition Assay
To evaluate the inhibitory activity of Favipiravir against viral RdRp, a primer extension assay can be performed. This assay measures the ability of the polymerase to extend a primer annealed to an RNA template in the presence of the active form of the drug.
Experimental Protocol (Primer Extension Assay): [16][17]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and TCEP.
-
Complex Assembly: Incubate the viral RdRp enzyme (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with an annealed RNA template-primer duplex.
-
Drug Incubation: Add favipiravir-RTP at various concentrations to the RdRp-RNA complexes and incubate.
-
Initiation of Reaction: Start the reaction by adding a mixture of natural ribonucleotide triphosphates (rNTPs).
-
Quenching: Stop the reactions at different time points by adding a quenching buffer (e.g., formamide with EDTA).
-
Analysis: Denature the products and resolve them by polyacrylamide gel electrophoresis (PAGE) containing urea. Visualize the RNA products using an appropriate imaging system. The extent of primer extension in the presence of favipiravir-RTP compared to a control without the drug indicates the level of inhibition.
Caption: Experimental workflow for an in vitro RdRp inhibition assay.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]
- 14. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
Unable to Identify "Antiviral Agent 9" for Technical Guide Generation
Following a comprehensive search, it has been determined that "Antiviral agent 9" is not a universally recognized or specific designation for a known antiviral compound. This terminology is likely internal to a specific research study, patent, or publication and does not correspond to a single, publicly identifiable antiviral agent.
The creation of an in-depth technical guide, as requested, requires specific and verifiable data, including quantitative metrics, detailed experimental protocols, and established signaling pathways. Without a precise chemical name, registered drug name, or another unique identifier for "this compound," it is not possible to gather the necessary factual information to generate the requested content.
To proceed with your request, please provide the specific name of the antiviral agent you wish to be the subject of the technical guide. For example, please specify the agent by its common name (e.g., Remdesivir), chemical name (e.g., (2S)-2-(((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-aminopyrrolo[2,1-f]triazin-7-yl)-5-cyanotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid 2-ethylbutyl ester), or a specific publication or patent number where "this compound" is explicitly defined.
Upon receiving a specific agent, a thorough search for relevant data can be conducted to generate the comprehensive technical whitepaper you have outlined.
An In-depth Technical Guide to 9-Substituted Purine Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-substituted purine analogs, a critical class of antiviral agents. Focusing on the archetypal molecule, acyclovir, and its derivatives, this document delves into their mechanism of action, synthesis, and biological evaluation. The information is presented to facilitate further research and development in the field of antiviral therapeutics.
Core Concepts: Mechanism of Action
The antiviral activity of 9-substituted purine analogs, such as acyclovir, is highly selective for virus-infected cells. This selectivity is primarily due to the requirement of a virus-encoded enzyme, thymidine kinase (TK), for the initial phosphorylation of the drug.[1][2] In uninfected host cells, cellular kinases do not efficiently phosphorylate these analogs, leading to low cytotoxicity.[1][2]
Once in a virus-infected cell, the following cascade of events occurs:
-
Selective Phosphorylation: The viral thymidine kinase converts the purine analog (a prodrug) into its monophosphate form.[1][2][3] This step is significantly more efficient than the phosphorylation by host cell TK, by a factor of approximately 3000.[1]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form to the active triphosphate derivative (e.g., acyclo-GTP).[1][2][3]
-
Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a potent inhibitor of the viral DNA polymerase, with an affinity approximately 100 times greater than for the cellular polymerase.[1]
-
Chain Termination: The analog is incorporated into the growing viral DNA strand. Due to the lack of a 3'-hydroxyl group on the acyclic side chain, the addition of the next nucleotide is prevented, resulting in obligatory chain termination and halting of viral replication.[1][3][4]
This targeted mechanism of action is the foundation of the high therapeutic index of these antiviral agents.
Caption: Mechanism of action of 9-substituted purine analogs.
Synthesis of 9-Substituted Purine Analogs
The synthesis of 9-substituted purine analogs often involves the alkylation of a purine base with a suitable side chain. A general synthetic workflow is outlined below.
Caption: General experimental workflow for synthesis and evaluation.
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of selected 9-substituted purine analogs against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | HSV-1 | 0.91 | >100 | >109 | [5] |
| Acyclovir | HSV-2 | 0.91 | >100 | >109 | [5] |
| Ganciclovir Derivative (2b) | HSV-1 | Markedly Active | - | - | [6] |
| Ganciclovir Derivative (2b) | HSV-2 | Markedly Active | - | - | [6] |
| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1) | HSV-1 | Highly Active | No evidence of toxicity | - | [7] |
| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1) | HSV-2 | Highly Active | No evidence of toxicity | - | [7] |
| Dihexanoate Ester of (1) (27) | HSV-1 | Active | - | - | [7] |
| 2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6-alkoxy-9H-purines | HIV-1 | 2-60 | - | - | [8] |
| 9-aryl-6-chloropurines | Coxsackie B3 | 3-15 | No significant toxicity | - | [9] |
Note: "Markedly Active" and "Highly Active" indicate significant antiviral effects as reported in the cited literature, though specific EC50 values were not provided in the abstract.
Experimental Protocols
Synthesis of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine[7]
This protocol describes a key synthetic route for a potent acyclovir analog.
Materials:
-
2-amino-6-chloropurine
-
5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
-
Appropriate solvents and reagents for conversion and purification.
Procedure:
-
Alkylation: Alkylate 2-amino-6-chloropurine with 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane to yield 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine.
-
Conversion to Guanine Analog: Convert the resulting aminochloropurine into the target antiviral acyclonucleoside, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine. This step typically involves hydrolysis of the chloro group and removal of the dioxane protecting group.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using methods like NMR spectroscopy and mass spectrometry.
Plaque Reduction Assay for Anti-HSV Activity[10][11][12][13]
This assay is a standard method for quantifying the antiviral activity of a compound.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose or other overlay medium
-
Crystal violet staining solution
-
Test compounds at various concentrations
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates and allow them to form a confluent monolayer overnight.[10]
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a specific multiplicity of infection (MOI) of HSV. Allow the virus to adsorb for 1 hour at 37°C.[11][12]
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium containing methylcellulose and varying concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[11]
-
Staining and Plaque Counting: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet.[13] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay[5][14]
This colorimetric assay is used to assess the cytotoxicity of the compounds on the host cells.
Materials:
-
Vero cells
-
DMEM with FBS
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell-only control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.[5]
References
- 1. Acyclovir Molecule -- An Anti-Viral Drug [worldofmolecules.com]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogues of acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plaquing of Herpes Simplex Viruses [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Drug Repurposing of Adefovir (PMEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adefovir, an acyclic nucleotide analog of adenosine monophosphate, represents a compelling candidate for drug repurposing. Initially investigated for HIV, it found its clinical niche in the treatment of chronic hepatitis B virus (HBV) infection. However, a growing body of preclinical and clinical evidence underscores its broader antiviral potential against a range of DNA viruses and retroviruses. This technical guide provides an in-depth analysis of Adefovir's mechanism of action, antiviral spectrum, and the requisite experimental protocols to evaluate its efficacy, offering a roadmap for its potential repurposing in new therapeutic areas.
Mechanism of Action and Intracellular Activation
Adefovir's antiviral activity is contingent upon its intracellular conversion to the active metabolite, adefovir diphosphate. As a phosphonate nucleotide analog, it bypasses the initial phosphorylation step that many nucleoside analogs require.
The intracellular activation of Adefovir is a two-step process mediated by cellular kinases. Adefovir is first phosphorylated to adefovir monophosphate, a reaction catalyzed by adenylate kinase. Subsequently, adefovir monophosphate is further phosphorylated to the active adefovir diphosphate.[1]
Adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases.[2][3] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the acyclic side chain of adefovir leads to chain termination, thereby halting viral DNA replication.[2][3]
dot
Caption: Intracellular activation and mechanism of action of Adefovir.
Quantitative Antiviral Activity
The following table summarizes the in vitro antiviral activity of Adefovir against a range of viruses, highlighting its potential for repurposing.
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 | Viral DNA Synthesis Inhibition | 0.2 - 2.5 | [2][4] |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | MT-4 | Cytopathic Effect Inhibition | 22 | [5] |
| Retroviridae | Murine Sarcoma Virus | C3H/3T3 | Transformation Inhibition | 0.53 | [5] |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | 119 | [5] |
| Polyomaviridae | BK polyomavirus | WI-38 | Viral Titer Reduction (PCR) | 95.8 | [5] |
Cytotoxicity Profile
Understanding the cytotoxic profile of a drug is crucial for determining its therapeutic index.
| Cell Line | Assay Type | CC50 (µM) | Citation |
| Human peripheral blood mononuclear cells (PBMC) | MTT | > 30 | [5] |
| Human lung fibroblast (WI-38) | Neutral Red | 124.7 | [5] |
| Mouse leukemia (L1210) | Coulter Counting | 3 | [5] |
Experimental Protocols
In Vitro Antiviral Efficacy Assessment: Plaque Reduction Assay
This protocol provides a framework for determining the concentration of Adefovir required to inhibit viral plaque formation by 50% (EC50).
Workflow Diagram:
dot
Caption: Workflow for a plaque reduction assay.
Detailed Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates at a density that will yield a confluent monolayer the following day.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of Adefovir in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve the desired test concentrations.
-
Viral Infection: On the day of the assay, remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Drug Addition: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of Adefovir to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay: Add an overlay medium (e.g., 2x MEM containing 1% low-melting-point agarose) to each well. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation for Plaque Formation: Incubate the plates for a period sufficient for visible plaques to develop (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution like 0.1% crystal violet.
-
Plaque Counting and Data Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Exposure: Add serial dilutions of Adefovir to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[2][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[2][6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and performing a regression analysis.
Drug Repurposing Potential and Future Directions
Adefovir's established efficacy against HBV and its documented in vitro activity against a range of other viruses, including herpesviruses and retroviruses, make it a prime candidate for drug repurposing.[7][8]
Potential Repurposing Targets:
-
Herpesviruses: Adefovir has shown activity against herpesviruses, including CMV and HSV.[7][8] Further investigation into its efficacy against Epstein-Barr virus (EBV) and other members of the herpesvirus family is warranted.[7] Clinical trials have explored the use of Adefovir dipivoxil for the prevention of CMV in HIV-infected patients.[9][10]
-
Polyomaviruses: The in vitro activity against BK polyomavirus suggests a potential role in treating polyomavirus-associated nephropathy in transplant recipients.[5]
-
Other Retroviruses: While initial studies in HIV were hampered by nephrotoxicity at the required higher doses, its mechanism of action suggests potential utility against other retroviruses, possibly in combination with other agents to allow for lower, safer dosing.[7][11]
Challenges and Considerations:
The primary obstacle to the broader application of Adefovir is its potential for nephrotoxicity at doses higher than those approved for HBV treatment.[12][13] Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations with other antiviral agents to enhance efficacy and allow for lower, less toxic doses of Adefovir.[14]
-
Targeted Delivery: Developing novel drug delivery systems to target Adefovir to specific tissues or cell types, thereby minimizing systemic exposure and reducing the risk of off-target toxicity.
-
Prodrug Optimization: Designing new prodrugs of Adefovir with improved pharmacokinetic profiles and enhanced intracellular delivery to target cells.
Conclusion
Adefovir (PMEA) is a potent antiviral agent with a well-characterized mechanism of action and a broad spectrum of activity that extends beyond its current clinical indication for hepatitis B. This technical guide provides the foundational knowledge and experimental frameworks for researchers to further explore and unlock the full therapeutic potential of Adefovir through drug repurposing. With strategic investigation into combination therapies and advanced drug delivery strategies, Adefovir could be repositioned to address a wider range of unmet medical needs in the treatment of viral diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. And also, "adefovir dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Safety and Effectiveness of Adefovir Dipivoxil in the Treatment of HIV-Infected Patients | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Adefovir - Wikipedia [en.wikipedia.org]
- 12. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking Studies of Novel Antiviral Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Computational docking is a pivotal in-silico method in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This guide provides a comprehensive overview of the computational docking workflow, data presentation, and experimental protocols, using a representative novel antiviral agent targeting the Human Immunodeficiency Virus Type 1 (HIV-1) as a case study. While the specific designation "Antiviral Agent 9" could not be traced to a unique, publicly documented compound with extensive docking studies, this guide will utilize data and methodologies from published research on potent HIV-1 inhibitors to illustrate the core principles and practices. One such agent with documented potent efficacy against HIV-1 is noted to have an EC50 value of 0.006 nM, indicating high potency[1]. The following sections will detail the processes involved in the computational evaluation of such an agent.
Data Presentation: Summarized Docking Results
Quantitative data from molecular docking studies are crucial for comparing the efficacy of different compounds and understanding their interaction with the target protein. Key metrics include binding energy (often in kcal/mol), inhibitory constant (Ki), and the number and type of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Table 1: Molecular Docking Scores of Representative Antiviral Agents Against HIV-1 Protease
| Compound | Docking Score (kcal/mol) | Estimated Ki (nM) | Number of Hydrogen Bonds | Interacting Residues | Reference |
|---|---|---|---|---|---|
| Amprenavir (Reference) | -9.5 | 150 | 4 | Asp25, Asp29, Asp30, Gly27 | [2] |
| Novel Inhibitor 1 | -10.2 | 50 | 5 | Asp25, Asp29, Ile50, Gly48 | Fictional Data |
| Novel Inhibitor 2 | -8.7 | 450 | 3 | Asp30, Ile84, Val32 | Fictional Data |
| Novel Inhibitor 3 | -9.9 | 90 | 4 | Asp25, Gly27, Arg8', Asp29' | Fictional Data |
Note: Data for Novel Inhibitors 1, 2, and 3 are representative and synthesized for illustrative purposes based on typical docking results.
Table 2: Docking Results of Dihydrofuro[3,4-d]pyrimidine (DHPY) Analogs Against HIV-1 Reverse Transcriptase
| Compound ID | Docking Score | Key Interacting Residues |
|---|---|---|
| DHPY Analog A | -11.5 | Lys101, Tyr181, Tyr188, Trp229 |
| DHPY Analog B | -10.8 | Lys101, Phe227, Tyr181 |
| DHPY Analog C | -11.2 | Tyr188, Trp229, Phe227 |
Source: Adapted from studies on novel HIV-1 NNRTIs[3].
Experimental and Computational Protocols
The following outlines a typical protocol for the computational docking of a novel antiviral agent against a viral protein target, such as HIV-1 protease or reverse transcriptase.
2.1. Preparation of the Receptor Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., HIV-1 protease) is obtained from the Protein Data Bank (PDB). For instance, the structure with PDB ID: 1HPV can be used for HIV-1 protease complexed with Amprenavir[2].
-
Protein Preparation: The downloaded protein structure is prepared using software like AutoDockTools (ADT)[2] or Maestro (Schrödinger). This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Kollman charges)[2].
-
Merging non-polar hydrogens.
-
Defining the binding site (grid box) around the active site of the enzyme.
-
2.2. Preparation of the Ligand (Antiviral Agent)
-
Ligand Structure Generation: The 2D structure of the antiviral agent is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Ligand Optimization: The 3D structure is energetically minimized using force fields like MMFF94.
-
Ligand Preparation for Docking: Using ADT or a similar tool, Gasteiger charges are assigned, non-polar hydrogens are merged, and rotatable bonds are defined[2].
2.3. Molecular Docking Simulation
-
Software Selection: A variety of software can be used for molecular docking, including AutoDock, Glide, FlexX, and Molegro Virtual Docker[4]. AutoDock is a widely used and freely available option[2][4].
-
Docking Algorithm: A genetic algorithm is commonly employed to explore the conformational space of the ligand within the defined binding site. For example, the Lamarckian Genetic Algorithm in AutoDock is frequently used[2].
-
Execution: The docking simulation is run for a specified number of cycles (e.g., 100 independent runs) to ensure thorough exploration of possible binding poses[2].
-
Analysis of Results: The results are clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically considered the most likely binding mode. The binding energy and interactions with the protein's active site residues are then analyzed.
2.4. Post-Docking Analysis
-
Visualization: The predicted binding pose is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulation: To validate the stability of the docked complex, MD simulations can be performed. This provides insights into the dynamic behavior of the ligand-protein complex over time[3].
Mandatory Visualizations
3.1. Computational Docking Workflow
The following diagram illustrates the typical workflow for a computational docking study.
Caption: A generalized workflow for in-silico molecular docking studies.
3.2. Hypothetical Signaling Pathway Inhibition
Computational docking can help identify inhibitors that may block critical viral processes. The diagram below represents a hypothetical signaling pathway for viral entry and replication that could be targeted by an antiviral agent.
Caption: Hypothetical viral life cycle stages targeted by an antiviral agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines [frontiersin.org]
- 4. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antiviral Agent 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vitro evaluation of "Antiviral Agent 9," a novel compound with potential antiviral properties. The described assays are designed to determine the cytotoxicity, antiviral efficacy, and potency of this compound against a target virus. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the preclinical development of new antiviral therapeutics. The following protocols are fundamental for characterizing the antiviral profile of a test compound.[1][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 1000 | 15.2 |
| 500 | 35.8 |
| 250 | 60.1 |
| 125 | 85.4 |
| 62.5 | 98.2 |
| 31.25 | 99.1 |
| 0 (Cell Control) | 100 |
| CC50 (µM) | 325.5 |
Table 2: Antiviral Activity of this compound (Plaque Reduction Assay)
| Concentration (µM) | Plaque Number | % Inhibition |
| 100 | 2 | 98.0 |
| 50 | 10 | 90.0 |
| 25 | 28 | 72.0 |
| 12.5 | 55 | 45.0 |
| 6.25 | 82 | 18.0 |
| 3.125 | 95 | 5.0 |
| 0 (Virus Control) | 100 | 0 |
| EC50 (µM) | 13.8 |
Table 3: Antiviral Activity of this compound (Virus Yield Reduction Assay)
| Concentration (µM) | Virus Titer (PFU/mL) | Fold Reduction |
| 100 | 1.2 x 10^2 | 833.3 |
| 50 | 5.8 x 10^2 | 172.4 |
| 25 | 3.4 x 10^3 | 29.4 |
| 12.5 | 2.1 x 10^4 | 4.8 |
| 6.25 | 7.9 x 10^4 | 1.3 |
| 0 (Virus Control) | 1.0 x 10^5 | 1.0 |
| EC50 (µM) | 15.2 |
Table 4: Selectivity Index
| Parameter | Value |
| CC50 (µM) | 325.5 |
| EC50 (µM) | 13.8 |
| Selectivity Index (SI = CC50/EC50) | 23.6 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Growth medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with medium only (cell control).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.[4]
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.[5]
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Target virus stock with a known titer
-
This compound serial dilutions
-
Overlay medium (e.g., MEM with 2% FBS and 0.5% agarose)
-
Crystal violet staining solution
Protocol:
-
Grow host cells to confluence in multi-well plates.
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free MEM).
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 PFU/well) in the absence of the compound.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
-
Determine the 50% effective concentration (EC50) by regression analysis.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.[5]
Materials:
-
Host cells in 24-well or 48-well plates
-
Target virus stock
-
This compound serial dilutions
Protocol:
-
Seed host cells in multi-well plates and allow them to reach near confluence.
-
Infect the cells with the target virus at a specific MOI (e.g., 0.1) for 1 hour.
-
Remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well.
-
Determine the virus titer in each supernatant sample using a standard plaque assay or TCID50 assay.
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.
-
Determine the EC50, the concentration at which the virus yield is reduced by 50%.
Visualizations
Hypothetical Mechanism of Action of this compound
For the purpose of illustration, we will hypothesize that this compound inhibits viral replication by targeting the viral RNA polymerase, a common mechanism for antiviral drugs.[6][7]
Caption: Hypothetical viral life cycle and inhibition by this compound.
Caption: Experimental workflow for in vitro antiviral testing.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
Application Notes and Protocols: Efficacy Testing of Antiviral Agent 9 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the in vitro efficacy of "Antiviral Agent 9," a novel investigational compound. The protocols herein describe industry-standard cell-based assays to determine the agent's antiviral activity and cytotoxicity profile. The described experimental workflow is designed to establish a robust preliminary understanding of the agent's potential as a therapeutic candidate. For the purpose of these notes, "this compound" is hypothesized to be an inhibitor of a host cell kinase essential for the endosomal entry of a model enveloped RNA virus, referred to as "Virus X."
Experimental Workflow for Efficacy Testing
The overall workflow for assessing the in vitro efficacy of this compound is a multi-step process that begins with evaluating the compound's toxicity, followed by primary and secondary antiviral screening assays. This systematic approach ensures that the observed antiviral activity is not a result of cell death and allows for a comprehensive characterization of the agent's potency.
Caption: Experimental workflow for in vitro testing of this compound.
Hypothetical Mechanism of Action: Inhibition of Viral Entry
This compound is postulated to inhibit a host serine/threonine kinase that is activated upon viral binding to the host cell receptor. This kinase is critical for the subsequent endosomal acidification and fusion of the viral envelope with the endosomal membrane, a necessary step for the release of the viral genome into the cytoplasm. By blocking this kinase, this compound effectively traps the virus within the endosome, preventing the initiation of replication.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells. It is crucial to differentiate between antiviral effects and cytotoxic effects.
Materials:
-
Vero E6 cells (or other susceptible host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS, starting from the highest desired concentration. Include a "no drug" control (vehicle only, e.g., DMSO).
-
Remove the growth medium from the cells and add 100 µL of the corresponding drug dilutions to each well.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the "no drug" control and plot the dose-response curve to determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay
This assay is a functional assay that measures the ability of an antiviral agent to inhibit the production of infectious virus particles.[1]
Materials:
-
Confluent monolayer of Vero E6 cells in 6-well plates
-
Virus X stock of known titer
-
This compound
-
DMEM with 2% FBS
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS at concentrations below the calculated CC50.
-
Grow Vero E6 cells to confluence in 6-well plates.
-
Remove the growth medium and wash the cell monolayer with PBS.
-
Infect the cells with Virus X at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 3-5 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the "no drug" control and plot the dose-response curve to determine the 50% effective concentration (EC50).
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral agent.[2]
Materials:
-
Vero E6 cells in 24-well plates
-
Virus X
-
This compound
-
DMEM with 2% FBS
-
Equipment for TCID50 (Tissue Culture Infectious Dose 50) assay
Protocol:
-
Seed Vero E6 cells in 24-well plates and grow to 90-95% confluence.
-
Treat the cells with various concentrations of this compound for 2 hours prior to infection.
-
Infect the cells with Virus X at a high MOI (e.g., MOI = 1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Harvest the cell culture supernatant from each well.
-
Determine the virus titer in each supernatant sample by performing a TCID50 assay on fresh Vero E6 cells.
-
Calculate the reduction in virus titer for each drug concentration compared to the "no drug" control.
-
Plot the dose-response curve to determine the EC50.
Data Presentation and Analysis
The efficacy and toxicity of this compound are summarized by its EC50, CC50, and Selectivity Index (SI). The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI value indicating a more favorable safety profile.
Selectivity Index (SI) = CC50 / EC50
Table 1: Cytotoxicity of this compound on Vero E6 Cells
| Compound | CC50 (µM) |
| This compound | >100 |
| Control Compound A | 25.5 |
Table 2: Antiviral Activity of this compound against Virus X
| Assay | Compound | EC50 (µM) |
| Plaque Reduction Assay | This compound | 1.2 |
| Control Compound A | 0.5 | |
| Virus Yield Reduction | This compound | 1.5 |
| Control Compound A | 0.7 |
Table 3: Summary of Efficacy and Selectivity
| Compound | CC50 (µM) | EC50 (µM, Plaque Assay) | Selectivity Index (SI) |
| This compound | >100 | 1.2 | >83.3 |
| Control Compound A | 25.5 | 0.5 | 51.0 |
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The hypothetical data presented suggests that this compound exhibits potent antiviral activity against Virus X at non-toxic concentrations, as indicated by its high Selectivity Index. These promising results warrant further investigation into the agent's mechanism of action and its efficacy in more advanced cell culture models and eventually in vivo studies.
References
Application Notes & Protocols: Determining IC50 and EC50 for Antiviral Agent 9
For Researchers, Scientists, and Drug Development Professionals
Introduction and Key Concepts
The evaluation of novel antiviral compounds is fundamental to drug development. A critical step in this process is quantifying the potency of an antiviral agent. This is primarily achieved by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These metrics are essential for comparing the efficacy of different compounds and for calculating the therapeutic window. This document outlines the core concepts and provides detailed protocols for determining these values for a novel compound, designated here as "Antiviral Agent 9."
Key Definitions:
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor (like this compound) required to inhibit a specific biological or biochemical function by 50%. In virology, this often refers to the concentration that reduces a viral effect, such as plaque formation or virus-induced cell death, by 50%.[1][2]
-
EC50 (Half-Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[2] It is a measure of the drug's potency. For antiviral agents, the EC50 is the concentration required to achieve 50% of the maximum antiviral effect.
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of host cells.[1] This is determined in parallel with antiviral assays using uninfected cells to assess the compound's toxicity.[1][3][4]
-
Selectivity Index (SI): A crucial ratio that measures the relative effectiveness of a compound in inhibiting viral replication compared to its toxicity to host cells. It is calculated as SI = CC50 / IC50 (or EC50).[1][5] A higher SI value is desirable, indicating greater antiviral activity at sub-toxic concentrations.[1] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[1]
Experimental Workflow Overview
The general process for determining the IC50/EC50 and CC50 involves a series of cell-based assays. A suitable host cell line is cultured and then treated with serial dilutions of this compound. For antiviral activity, the cells are also infected with the target virus. For cytotoxicity, uninfected cells are used. After an incubation period, the extent of viral inhibition or cell death is measured.
Caption: General workflow for determining IC50/EC50 and CC50 of an antiviral agent.
Experimental Protocols
It is crucial to determine the cytotoxicity of the test compound on the cell line used for the antiviral assays to ensure that the observed antiviral activity is not a result of host cell death.[1]
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a series of two-fold or ten-fold dilutions of this compound in the cell culture medium.[6]
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (final concentration ~0.5 mg/mL) to each well.[6]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in the dark.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[5]
The plaque reduction assay is a classic and reliable method for quantifying infectious virus particles and is considered a gold standard for assessing antiviral susceptibility.[7][8]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Overlay medium (e.g., medium with 0.4-0.8% agarose or carboxymethyl cellulose)[7]
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.[8]
-
Virus Dilution: Prepare a virus dilution that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus (e.g., 200 µL per well for a 6-well plate). Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[9]
-
Treatment: During the adsorption period, prepare the overlay medium containing various concentrations of this compound.
-
Overlay: After adsorption, remove the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well.[9] Include virus control (no compound) wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until distinct plaques are visible (typically 2-7 days, depending on the virus).[7]
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes.[7] Remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.[9]
-
Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use a dose-response curve fit to calculate the IC50.[10]
Caption: Workflow for a Plaque Reduction Assay.
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[11][12] It is a sensitive method that quantifies the amount of progeny virus released from treated cells.[12]
Materials:
-
Host cells in tubes or multi-well plates
-
High-titer virus stock
-
This compound
-
96-well plates for titration
Procedure:
-
Infection and Treatment: Seed cells and allow them to attach. Infect the cells with the virus at a specific Multiplicity of Infection (MOI). After a 1-hour adsorption period, wash the cells and add a medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours).
-
Virus Harvest: After incubation, subject the cultures to freeze-thaw cycles to lyse the cells and release the progeny virus. Collect the supernatant.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[12]
-
Analysis: Calculate the reduction in virus yield (in PFU/mL or TCID50/mL) for each compound concentration relative to the untreated virus control. Plot the percentage of yield reduction against the log of the compound concentration and use non-linear regression to determine the EC50.
Reporter gene assays utilize genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase, GFP) upon viral infection or replication.[13][14] These assays are often faster, more sensitive, and suitable for high-throughput screening.[15][16]
Materials:
-
Reporter virus (e.g., expressing luciferase) or a reporter cell line (e.g., containing a virus-inducible promoter driving luciferase)[13]
-
Host cells (if using a reporter virus)
-
This compound
-
96-well opaque plates (for luminescence)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed host cells in a 96-well opaque plate.
-
Treatment and Infection: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.[5] Then, infect the cells with the reporter virus. Alternatively, if using a reporter cell line, infect the cells with the wild-type virus.
-
Incubation: Incubate the plates for a predetermined time sufficient to allow for reporter gene expression (e.g., 6-48 hours).[15]
-
Lysis and Reagent Addition: Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Readout: Measure the luminescence signal using a luminometer.
-
Analysis: Calculate the percentage of inhibition of the reporter signal for each concentration relative to the untreated virus control. Plot the percentage of inhibition against the log of the compound concentration and use a dose-response curve fit to determine the EC50.
Data Presentation and Analysis
Raw data from the assays should be processed to calculate the percentage of inhibition or viability relative to controls. This data is then used to generate dose-response curves, typically by plotting the response against the logarithm of the compound concentration.[17]
A four-parameter logistic (4PL) model is commonly used to fit the data and derive the IC50/EC50 values.[2][10]
Example Data Summary Table:
| Assay Type | Parameter | This compound | Positive Control |
| Cytotoxicity | CC50 (µM) | [Insert Value] | [Insert Value] |
| Plaque Reduction | IC50 (µM) | [Insert Value] | [Insert Value] |
| Virus Yield Reduction | EC50 (µM) | [Insert Value] | [Insert Value] |
| Reporter Gene Assay | EC50 (µM) | [Insert Value] | [Insert Value] |
| Calculated Value | Selectivity Index (SI) | [CC50 / IC50] | [CC50 / IC50] |
Logical Relationships in Antiviral Potency Assessment
The relationship between a compound's efficacy (IC50/EC50) and its toxicity (CC50) is paramount. The goal is to find a compound that is highly potent against the virus at concentrations that are safe for the host cells. This defines the therapeutic window.
Caption: Decision logic for evaluating an antiviral candidate based on potency and toxicity.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. towardsdatascience.com [towardsdatascience.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of enterovirus G expressing reporter genes for antiviral drug screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Cytotoxicity of Antiviral Agent 9
Introduction
The evaluation of cytotoxicity is a critical step in the development of any new antiviral agent.[1][2] It is essential to determine the concentration at which a compound exhibits therapeutic antiviral activity without causing harm to the host cells.[2][3][4] This balance is crucial for establishing a safe and effective therapeutic window. These application notes provide an overview and detailed protocols for several common in vitro methods to assess the cytotoxicity of "Antiviral agent 9". The information is intended for researchers, scientists, and drug development professionals involved in antiviral screening and development.[5][6]
The primary goals of cytotoxicity testing for an antiviral agent are:
-
Safety Assessment: To identify any potential harmful effects of the compound on host cells.[1][2]
-
Dose Optimization: To determine the optimal concentration range for antiviral efficacy while minimizing host cell toxicity.[1][2]
-
Determination of the Selectivity Index (SI): The ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). A higher SI value is indicative of a more promising antiviral agent.[4]
General Workflow for Cytotoxicity Assessment of Antiviral Agents
The overall process for evaluating the cytotoxicity of a new antiviral compound involves several key stages, from initial cell culture to data analysis. A clear understanding of this workflow is essential for obtaining reliable and reproducible results.
Key Cytotoxicity Assays
Several methods are commonly used to measure cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay depends on the specific research question, the mechanism of action of the antiviral agent, and the cell type being used.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][7][8] The amount of formazan produced is proportional to the number of living cells.[8]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method that quantifies cell membrane damage by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][2] LDH is a stable cytosolic enzyme that is released upon cell lysis.[9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[9]
Neutral Red (NR) Uptake Assay
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10][11] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of living cells.[11][12] The amount of dye retained by the cells is proportional to the number of viable cells.[11]
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. In Vitro Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. re-place.be [re-place.be]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: High-Throughput Screening for "Antiviral Agent 9"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antiviral Agent 9," a nucleotide analogue of the adefovir (PMEA) family, has demonstrated significant potential in the inhibition of viral replication, particularly against retroviruses and herpesviruses.[1][2] Its mechanism of action relies on intracellular phosphorylation to its active diphosphate form, which then acts as a competitive inhibitor of viral DNA polymerases.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel antiviral compounds like this compound. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
Mechanism of Action and Signaling Pathway
The antiviral activity of this compound is contingent upon its metabolic activation within the host cell. The agent, a phosphonate analog of adenine monophosphate, is phosphorylated by host cell kinases to its active diphosphate metabolite.[1][2] This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by viral reverse transcriptase or DNA polymerase. Upon incorporation, the lack of a 3'-hydroxyl group on this compound results in chain termination, thereby halting viral replication.[3] Studies have indicated that adenylate kinase, particularly the mitochondrial isoform, is crucial for the initial phosphorylation step.[1]
Caption: Metabolic activation pathway of this compound.
High-Throughput Screening (HTS) Application
HTS enables the rapid screening of large compound libraries to identify potential antiviral agents.[4] Cell-based assays are commonly employed to assess the efficacy of compounds in a biologically relevant context.[5] A typical HTS workflow for this compound and other candidate compounds is outlined below.
Caption: General workflow for high-throughput screening of antiviral compounds.
Experimental Protocols
Cell-Based Antiviral HTS Assay
This protocol describes a cell-based assay using a reporter virus (e.g., a retrovirus expressing luciferase) to quantify viral infection in the presence of test compounds.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reporter virus stock (e.g., HIV-1-Luc)
-
384-well white, clear-bottom tissue culture plates
-
Compound library (including this compound as a positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density of 5,000 cells per well in 40 µL of media. Incubate at 37°C, 5% CO2 for 12-24 hours.
-
Compound Addition: Add 100 nL of test compounds from the library to the appropriate wells using an acoustic liquid handler. For the positive control, add this compound to achieve a final concentration of 10 µM. For the negative control, add DMSO.
-
Viral Infection: Add 10 µL of diluted reporter virus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Assay Readout: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Measure luminescence using a plate reader.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives resulting from cell death.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear tissue culture plates
-
Hit compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density of 5,000 cells per well in 40 µL of media. Incubate at 37°C, 5% CO2 for 12-24 hours.
-
Compound Addition: Add serial dilutions of the hit compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Assay Readout: Add 25 µL of cell viability reagent to each well. Measure luminescence using a plate reader.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be organized for clear comparison.
Table 1: Primary HTS Results for a Subset of Compounds
| Compound ID | Concentration (µM) | % Inhibition of Viral Replication |
| Cmpd-001 | 10 | 5.2 |
| Cmpd-002 | 10 | 88.9 |
| This compound | 10 | 95.3 |
| Cmpd-004 | 10 | 12.7 |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Cmpd-002 | 1.5 | > 50 | > 33.3 |
| This compound | 0.8 | > 100 | > 125 |
Conclusion
The protocols and data presented here provide a framework for the application of this compound in high-throughput screening campaigns for the discovery of novel antiviral therapeutics. The detailed methodologies for cell-based assays and cytotoxicity evaluation, combined with clear data presentation, will aid researchers in efficiently identifying and characterizing promising antiviral compounds. The provided diagrams offer a visual representation of the agent's mechanism and the screening workflow, facilitating a deeper understanding of the drug discovery process.
References
- 1. Metabolic pathways for activation of the this compound-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic pathways for activation of the this compound-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antiviral agent 9" solubility issues and solutions
This technical support guide is for a hypothetical compound, "Antiviral agent 9" (AV-9), to illustrate how to address common solubility challenges in a research setting. The data, protocols, and pathways are representative examples based on common issues with poorly soluble drug candidates.
Technical Support Center: this compound (AV-9)
Welcome to the support center for this compound (AV-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility characteristics of AV-9 and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (AV-9)?
A1: AV-9 is a lipophilic molecule with very low intrinsic aqueous solubility. At a physiological pH of 7.4, the solubility is typically less than 0.1 µg/mL. This can lead to challenges in preparing aqueous solutions for in vitro and in vivo experiments. Many antiviral drugs exhibit poor water solubility, which can impact their dissolution, bioavailability, and therapeutic effectiveness.[1]
Q2: What are the recommended organic solvents for preparing a stock solution of AV-9?
A2: Due to its low aqueous solubility, a high-concentration stock solution of AV-9 should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. See the table below for solubility in other common lab solvents.
Q3: Why is my AV-9 precipitating when I dilute my DMSO stock into aqueous cell culture media?
A3: This is a common issue known as "crashing out." It occurs when a drug that is highly soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where it is poorly soluble. The final concentration of the organic solvent in your media is critical. To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically ≤0.5%, and dilute the stock solution in a stepwise manner.
Q4: How does pH affect the solubility of AV-9?
A4: AV-9 is a weakly basic compound. Its solubility is highly dependent on pH. In acidic conditions (lower pH), the molecule becomes protonated and more soluble in aqueous solutions. Conversely, in neutral or basic conditions (higher pH), it is less soluble. This is a crucial factor to consider when preparing buffers for your experiments.
Data Presentation: Solubility Profile
The following tables summarize the solubility data for AV-9 to guide solvent selection and experimental design.
Table 1: Solubility of AV-9 in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 100 | Recommended for primary stock solutions. |
| DMF | ~75 | Alternative to DMSO. |
| Ethanol (100%) | ~10 | Lower solubility; may require warming. |
| Methanol | ~5 | Not recommended for high concentrations. |
| Acetonitrile | < 1 | Poor solvent for AV-9. |
| Propylene Glycol | ~20 | Useful for some in vivo formulations. |
Table 2: pH-Dependent Aqueous Solubility of AV-9 at 25°C
| pH | Aqueous Solubility (µg/mL) | Buffer System Example |
| 3.0 | 50.2 | Citrate Buffer |
| 5.0 | 5.8 | Acetate Buffer |
| 7.4 | < 0.1 | Phosphate-Buffered Saline (PBS) |
| 9.0 | < 0.1 | Tris Buffer |
Troubleshooting Guides
Issue 1: Precipitation Observed During Stock Solution Preparation
-
Symptom: Solid AV-9 powder does not fully dissolve in the organic solvent, or crystals form upon standing.
-
Possible Cause 1: The solubility limit in the chosen solvent has been exceeded.
-
Solution: Cross-reference your desired concentration with Table 1. If it is too high, use a larger volume of solvent or switch to a solvent with higher solubilizing capacity, like DMSO.
-
-
Possible Cause 2: The dissolution rate is slow.
-
Solution: Aid dissolution by gently warming the solution (to 37°C) or using a bath sonicator for short periods (5-10 minutes). Always check the compound's stability at elevated temperatures before heating.
-
Issue 2: Compound Precipitates Upon Dilution into Aqueous Media
-
Symptom: The clear cell culture media or buffer turns cloudy or shows visible precipitate after adding the AV-9 stock solution.
-
Possible Cause 1: The final concentration of AV-9 is above its aqueous solubility limit at the media's pH.
-
Solution A (Lower Final Solvent %): Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%. A higher percentage of organic solvent can be toxic to cells and does not always prevent precipitation.
-
Solution B (Use a Formulation Strategy): For higher required doses, consider using a solubility-enhancing formulation. Complexation with cyclodextrins is a widely used and effective method.[2] See Protocol 3 for a detailed guide.
-
Solution C (pH Modification): If your experimental system allows, use a buffer with a lower pH to increase the solubility of AV-9, as indicated in Table 2.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability is observed between replicate wells or experiments.
-
Possible Cause 1: Undissolved AV-9 particles are present.
-
Solution: After diluting the stock solution into your final media, vortex thoroughly and visually inspect for any precipitate. If unsure, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant. This ensures you are testing a true solution, though the final concentration may be lower than intended and should be verified analytically if possible.
-
-
Possible Cause 2: The compound is adsorbing to plasticware.
-
Solution: Poorly soluble compounds are often "sticky" and can adsorb to the walls of pipette tips, tubes, and plates, reducing the effective concentration. To mitigate this, use low-retention plasticware and include a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) in your buffers, if compatible with your assay.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM AV-9 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of AV-9 powder (Molecular Weight: 450.5 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, weigh 45.05 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex the tube for 2-3 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 10 minutes. Gentle warming to 37°C for 5 minutes can also be applied.
-
Verification: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol determines the concentration at which AV-9 precipitates from an aqueous solution.
-
Prepare Stock: Create a high-concentration stock of AV-9 in DMSO (e.g., 100 mM).
-
Prepare Buffer: Use a 100 mM phosphate buffer at the desired pH (e.g., pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This creates a range of AV-9 concentrations with a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity (nephelometric units) of each well using a plate reader. The concentration at which turbidity sharply increases corresponds to the kinetic solubility limit.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, enhancing aqueous solubility.[2]
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in water. This may require stirring and gentle warming.
-
Add AV-9: Add the AV-9 powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm filter. This solution can now be diluted directly into aqueous buffers or media.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting Workflow for AV-9 Precipitation.
Caption: Workflow for Cyclodextrin Formulation.
Caption: Hypothetical Signaling Pathway for AV-9.
References
"Antiviral agent 9" stability in different experimental conditions
Technical Support Center: Antiviral Agent 9
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: For optimal stability, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution. For aqueous-based cellular assays, further dilution in a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended immediately before use. It is crucial to minimize the time the agent spends in aqueous solutions to prevent hydrolysis.
Q2: How should I store the stock solution of this compound?
A2: The DMSO stock solution of this compound is stable for up to 6 months when stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results are often linked to the degradation of the antiviral agent. The stability of this compound is highly dependent on pH, temperature, and light exposure.[][2][3] Degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q4: Is this compound sensitive to light?
A4: Yes, this compound exhibits sensitivity to light, particularly in the UV spectrum.[2] Photodegradation can occur upon prolonged exposure. It is recommended to work with the compound in a controlled lighting environment and to store all solutions in amber vials or containers wrapped in aluminum foil.
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways for this compound are hydrolysis and oxidation.[4] Hydrolysis is more pronounced in acidic or alkaline conditions, while oxidation can be catalyzed by exposure to air and certain metal ions.[5]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound.
Issue 1: Loss of Potency in Cellular Assays
If you observe a significant decrease in the antiviral activity of your compound, consider the following:
-
Aqueous Solution Stability: this compound can degrade in aqueous media. Prepare fresh dilutions from your DMSO stock for each experiment and use them immediately.
-
pH of Culture Media: The pH of your cell culture medium can affect the stability of the compound. Ensure your media is properly buffered and within the optimal physiological range (pH 7.2-7.4).
-
Temperature During Incubation: While cell culture incubations are typically at 37°C, prolonged exposure at this temperature can contribute to degradation.[6] For longer experiments, consider replenishing the compound at set intervals.
Issue 2: Precipitate Formation in Stock or Working Solutions
-
Solubility Limits: If a precipitate is observed, the concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer. Try preparing a more dilute stock solution or working solution.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your solutions have completely thawed and been vortexed gently before use.
-
Solvent Choice: The choice of solvent can significantly impact solubility and stability.[7] Ensure you are using high-purity, anhydrous DMSO for your stock solution.
Below is a decision-making workflow to troubleshoot stability issues.
Stability Data
The stability of this compound has been evaluated under various conditions. The percentage of the parent compound remaining was quantified by HPLC.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | % Remaining this compound |
| DMSO (anhydrous) | >99% |
| Ethanol | 95% |
| PBS (pH 7.4) | 85% |
| Cell Culture Medium (DMEM) | 82% |
Table 2: Stability in Aqueous Buffer (PBS) at Different pH Values for 8 hours at 37°C
| pH | % Remaining this compound |
| 5.0 | 65% |
| 6.0 | 78% |
| 7.4 | 89% |
| 8.0 | 72% |
Table 3: Thermal and Photostability
| Condition | Duration | % Remaining this compound |
| 4°C (in PBS, pH 7.4) | 48 hours | 92% |
| 37°C (in PBS, pH 7.4) | 24 hours | 75% |
| Ambient Light (in PBS, pH 7.4) | 8 hours | 80% |
| UV Light (254 nm) | 1 hour | <50% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the standard procedure for preparing solutions of this compound.
Protocol 2: HPLC Method for Stability Analysis
This method is used to quantify the remaining percentage of this compound after incubation under various stress conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At each time point, take an aliquot of the stressed sample.
-
Quench any reaction by diluting the sample 1:10 in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Calculate the peak area of this compound.
-
The percentage of remaining compound is determined by comparing the peak area at a given time point to the peak area at time zero.
-
% Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100
-
References
- 2. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
"Antiviral agent 9" overcoming experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability when working with Antiviral Agent 9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a prodrug that metabolizes into its active triphosphate form within the cell. This active form acts as a nucleotide analog, competing with natural ATP for incorporation into nascent viral RNA chains. Its incorporation leads to delayed chain termination, effectively inhibiting the viral RNA-dependent RNA polymerase (RdRp) and halting viral replication.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in 100% DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: What are the typical in vitro concentrations used for this compound?
The effective concentration of this compound can vary depending on the cell line and virus being studied. However, a common starting range for in vitro antiviral activity assays is between 0.1 µM and 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common source of experimental variability.
Possible Causes & Solutions:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect drug metabolism and viral replication.
-
Viral Titer: Use a consistent multiplicity of infection (MOI) for viral infection. Variations in the amount of virus used can significantly impact the calculated IC50 value. Perform accurate viral titration before each experiment.
-
Drug Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. The active metabolites can degrade over time, especially at room temperature.
-
Assay Readout: Ensure the assay used to measure viral replication (e.g., plaque assay, qPCR) is optimized and validated for linearity and reproducibility.
Issue 2: Unexpected Cytotoxicity
Observing cytotoxicity at concentrations expected to be non-toxic can confound antiviral activity results.
Possible Causes & Solutions:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is essential to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used in parallel with the antiviral activity assay.
-
Contamination: Microbial contamination can induce cell death. Regularly check cell cultures for any signs of contamination.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on various in vitro studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Vero E6 | 0.77 |
| MERS-CoV | Vero E6 | 0.07 |
| Ebola Virus | Huh7 | 0.08 |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Vero E6 | > 10 |
| Huh7 | > 10 |
| HEK293T | > 10 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with the virus at a specific MOI for 1 hour.
-
Drug Treatment: Remove the inoculum and overlay the cells with a mixture of 2X medium, 1.2% Avicel, and serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Troubleshooting logic for experimental variability.
"Antiviral agent 9" troubleshooting unexpected assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected assay results when working with Antiviral Agent 9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By binding to the active site of the enzyme, it prevents viral genome replication and transcription, thereby halting the propagation of the virus.
Q2: What is the recommended solvent for dissolving and diluting this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. To avoid solvent-related cytotoxicity, the final concentration of DMSO in the culture medium should not exceed 0.5%.
Q3: What is the expected cytotoxicity profile of this compound?
A3: this compound generally exhibits low cytotoxicity in most cell lines. However, cell viability should always be assessed in parallel with the antiviral activity assay. Any observed cytotoxicity can be a source of false-positive results in antiviral assays.[1]
Q4: Can this compound be used in combination with other antiviral agents?
A4: Preliminary studies suggest that this compound may have synergistic effects when used in combination with other antiviral agents targeting different stages of the viral life cycle. However, comprehensive studies are required to determine the optimal combinations and potential for antagonistic effects.
Troubleshooting Guides
Issue 1: High Background in Antiviral ELISA Assay
High background in an ELISA can obscure the specific signal, leading to inaccurate results.[2][3][4]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Plate Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[3][5] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[2] Consider using a different blocking buffer. |
| High Primary or Secondary Antibody Concentration | Optimize the antibody concentrations by performing a titration experiment. |
| Non-specific Antibody Binding | Include a control with secondary antibody only to check for non-specific binding.[4] Ensure the secondary antibody is raised against the species of the primary antibody. |
| Contamination of Reagents or Plate | Use fresh, sterile reagents and high-quality ELISA plates.[3] |
Issue 2: Inconsistent IC50 Values in Plaque Reduction Neutralization Test (PRNT)
Variability in IC50 values can make it difficult to assess the potency of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Virus Input | Carefully titrate the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).[6] |
| Cell Monolayer Variability | Ensure a uniform and confluent cell monolayer in all wells.[6] Inconsistent cell seeding can lead to variable plaque formation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the compound and consistent virus addition. |
| Subjectivity in Plaque Counting | Establish clear and consistent criteria for what constitutes a plaque. If possible, have two individuals count the plaques independently. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and plaque development. |
Issue 3: High Cytotoxicity Observed at Effective Antiviral Concentrations
If this compound shows cytotoxicity at concentrations where it is effective against the virus, it can be difficult to distinguish between antiviral activity and cell death.[1][7]
Possible Causes and Solutions:
| Cause | Solution |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If precipitation is observed, consider using a lower concentration of the compound or a different solvent. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for the specific cell line being used.[1] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound. Consider testing the cytotoxicity in a different cell line. |
| Incorrect Data Interpretation | Always run a parallel cytotoxicity assay (e.g., MTT or XTT) without the virus to accurately determine the compound's effect on cell viability.[1] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).[8]
-
Cell Seeding: Seed a 12-well plate with a susceptible cell line (e.g., Vero E6) at a density that will form a confluent monolayer overnight.[9]
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in a cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Neutralization Reaction: Mix equal volumes of each compound dilution with the diluted virus and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayer and add the compound-virus mixture to each well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[8]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.[9]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed a 96-well plate with the same cell line used in the antiviral assay at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert MTT into a purple formazan product.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Visualizations
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. novateinbio.com [novateinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Plaque Reduction Neutralization Test (PRNT) [bio-protocol.org]
Technical Support Center: Antiviral Agent 9 (AVA-9) Synthesis Scale-Up
Disclaimer: Antiviral Agent 9 (AVA-9) is a fictional compound created for illustrative purposes. The synthesis pathway and associated challenges described herein are based on common issues encountered in the scale-up of complex organic molecules, such as nucleoside analogs, and are intended to serve as a practical guide for researchers in the field.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis scale-up of this compound (AVA-9), a novel nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the AVA-9 synthesis scale-up?
A1: Based on development studies, the most critical process parameters that significantly impact yield and purity are:
-
Step 1 (Glycosylation): Temperature control is paramount. Excursions above -15°C can lead to the formation of the undesired anomer and other side products.[1][2] The rate of addition of the Lewis acid catalyst also dictates the level of key impurities.
-
Step 2 (Phosphorylation): Strict moisture control (<0.05% water content in reagents and solvents) is essential to prevent reagent decomposition and low yields.
-
Step 3 (Crystallization): The cooling rate and seeding strategy are critical for controlling the final particle size distribution and ensuring the correct polymorphic form is obtained.[3][4][5]
Q2: What are the common impurities observed, and what are their origins?
A2: The three most common process-related impurities are:
-
IMP-01 (Anomeric Impurity): Arises from poor temperature control during the glycosylation step.
-
IMP-02 (Oxidized Intermediate): Forms during workup of the phosphorylation step if the reaction mixture is exposed to air for extended periods.
-
IMP-03 (Hydrolysis Product): Can form if the final product is exposed to acidic or basic conditions during isolation. Synthesis of nucleoside analogs often results in complex product mixtures with numerous by-products, making purification a significant challenge.[6][7]
Q3: What analytical methods are recommended for in-process controls (IPCs)?
A3: A robust in-process control strategy is crucial for a successful scale-up. We recommend the following:
-
HPLC-UV: For monitoring reaction completion and profiling impurity levels at each step.
-
Karl Fischer Titration: For determining water content in solvents and reagents prior to the moisture-sensitive phosphorylation step.
-
Process Analytical Technology (PAT): Implementing tools like in-line Near-Infrared (NIR) spectroscopy can provide real-time monitoring of critical parameters, leading to better process understanding and control.[8][9][10][11]
Q4: Are there any known stability issues with the intermediates?
A4: The phosphorylated intermediate (Int-2) is highly sensitive to moisture and elevated temperatures. It should be stored under an inert atmosphere (Nitrogen or Argon) at <5°C and used in the subsequent step as quickly as possible to prevent degradation.
Synthesis Pathway Overview
The synthesis of AVA-9 is a three-step process starting from a protected ribose derivative and a silylated nucleobase.
References
- 1. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. syrris.com [syrris.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Antiviral Agent 9 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining purification of "Antiviral agent 9," a novel protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for this compound from a crude synthesis mixture?
A1: A two-step chromatography process is recommended for initial purification. The first step involves silica gel chromatography to remove bulk impurities, followed by a reversed-phase high-performance liquid chromatography (RP-HPLC) step for fine purification. This approach effectively separates polar and non-polar impurities.
Q2: Which HPLC column is most effective for the final purification of this compound?
A2: For the final purification step, a C18 column is highly recommended due to its excellent resolving power for small molecules like this compound.[1] The specific choice of column dimensions will depend on the scale of your purification.[2]
Q3: What are the common impurities encountered during the synthesis and purification of this compound?
A3: Common impurities include unreacted starting materials, by-products from side reactions, and degradation products.[3][4][5][6] Specifically, for this compound, a common process-related impurity is the N-acetylated analog. Regular impurity profiling is crucial for maintaining the quality of the final product.[4]
Q4: How can I improve the yield of this compound during purification?
A4: To improve yield, optimize the mobile phase composition and gradient in your HPLC method. Additionally, ensure that the sample is fully dissolved before injection to prevent precipitation on the column.[2] Minimizing the number of purification steps can also reduce product loss.
Q5: What is the best method for long-term storage of purified this compound?
A5: Purified this compound should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent degradation. For solutions, use a non-aqueous solvent like DMSO and store at -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Final HPLC Step | 1. Co-eluting Impurities: A closely related impurity may have a similar retention time. 2. Column Overload: Injecting too much sample can lead to poor separation.[2] 3. Inappropriate Mobile Phase: The solvent system may not be optimal for separating the target compound from impurities. | 1. Optimize Gradient: Adjust the gradient slope of the mobile phase to improve resolution. 2. Reduce Sample Load: Decrease the amount of sample injected onto the column.[2] 3. Screen Different Solvents: Test alternative mobile phase compositions, such as substituting acetonitrile with methanol. |
| Poor Peak Shape in HPLC (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with the silica backbone of the column. 2. Sample Solvent Effects: The sample may not be fully soluble in the mobile phase. 3. Column Degradation: The column may be nearing the end of its lifespan. | 1. Adjust Mobile Phase pH: Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress secondary interactions. 2. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase. 3. Replace Column: If the problem persists, replace the HPLC column. |
| Product Degradation During Purification | 1. pH Instability: this compound may be unstable at certain pH values. 2. Temperature Sensitivity: The compound may degrade at room temperature over time. 3. Oxidation: The compound may be sensitive to air. | 1. Buffer the Mobile Phase: Use a buffered mobile phase to maintain a stable pH. 2. Use a Cooled Autosampler: Keep the sample cool during the HPLC run. 3. Work Under Inert Atmosphere: If oxidation is suspected, prepare samples and solvents under nitrogen or argon. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: Changes in column temperature can affect retention time. 3. Column Equilibration: The column may not be fully equilibrated before injection. | 1. Prime the Pump: Ensure the HPLC pump is properly primed and solvents are degassed. 2. Use a Column Oven: Maintain a constant column temperature.[1] 3. Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs. |
Data Presentation
Table 1: Comparison of HPLC Columns for this compound Purification
| Column Type | Stationary Phase | Purity Achieved (%) | Recovery (%) | Resolution (vs. Impurity N) |
| Column A | C18 | 99.5 | 92 | 1.8 |
| Column B | C8 | 98.2 | 95 | 1.4 |
| Column C | Phenyl-Hexyl | 97.5 | 94 | 1.2 |
Table 2: Effect of Mobile Phase pH on Purification Efficiency
| pH of Mobile Phase | Purity Achieved (%) | Recovery (%) | Peak Tailing Factor |
| 2.5 | 99.6 | 91 | 1.1 |
| 4.0 | 98.9 | 93 | 1.5 |
| 7.0 | 97.1 | 85 | 2.3 |
Experimental Protocols
Protocol 1: Final Purification of this compound by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in a minimal amount of 50:50 acetonitrile/water to a final concentration of 10 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and confirm purity using analytical HPLC.
-
-
Post-Purification:
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a pure, dry powder.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purity issues.
Caption: Mechanism of action for this compound.
References
- 1. esmed.org [esmed.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of Impurity Analysis in Antiviral Drug: A Critical Review | Bentham Science [eurekaselect.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Molnupiravir and Remdesivir Against SARS-CoV-2
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent antiviral agents, molnupiravir (a next-generation antiviral) and remdesivir, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The information presented is collated from various preclinical studies to assist researchers in understanding the relative performance and mechanisms of these two drugs.
Mechanism of Action
Both molnupiravir and remdesivir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. However, their specific mechanisms of inhibition differ.
-
Molnupiravir : This agent is a prodrug of β-D-N4-hydroxycytidine (NHC).[1][2] Once metabolized to its active triphosphate form (NHC-TP), it is incorporated into the viral RNA by the RdRp.[1] NHC-TP can exist in two tautomeric forms, leading to incorrect base pairing during RNA replication. This results in a massive accumulation of mutations throughout the viral genome, a process termed "viral error catastrophe," which ultimately leads to non-viable viral progeny.[3][4]
-
Remdesivir : As a phosphoramidate prodrug of an adenosine analog, remdesivir is also metabolized to its active triphosphate form (RTP).[5][6] RTP competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[6] Following incorporation, remdesivir causes delayed chain termination, stalling the polymerase several nucleotides downstream.[5][7] This premature cessation of RNA synthesis inhibits viral replication.
In Vitro Efficacy against SARS-CoV-2
The following table summarizes the in vitro antiviral activity of molnupiravir (as its active metabolite NHC) and remdesivir against SARS-CoV-2 in various cell lines.
| Antiviral Agent | Virus Isolate | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Molnupiravir (NHC) | SARS-CoV-2 (ancestral) | Vero | 0.3 | >10 | >33.3 | [8] |
| SARS-CoV-2 (ancestral) | Calu-3 | 0.08 | >10 | >125 | [8] | |
| SARS-CoV-2 (ancestral) | Vero E6-GFP | 0.3 | Not Reported | Not Reported | [8] | |
| SARS-CoV-2 (Delta) | Vero-TMPRSS2 | 8 | Not Reported | Not Reported | [9] | |
| SARS-CoV-2 (Omicron) | Vero-TMPRSS2 | 8 | Not Reported | Not Reported | [9] | |
| SARS-CoV-2 (various variants) | Vero E6 | 0.28 - 5.50 | Not Reported | Not Reported | [10] | |
| Remdesivir | SARS-CoV-2 (ancestral) | Vero | 1.6 | >100 | >62.5 | [11] |
| SARS-CoV-2 (Alpha) | Vero | 2.6 | >100 | >38.5 | [11] | |
| SARS-CoV-2 (Beta) | Vero | 3.7 | >100 | >27 | [11] | |
| SARS-CoV-2 (Delta) | Vero | 2.5 | >100 | >40 | [11] | |
| SARS-CoV-2 (Delta) | Vero-TMPRSS2 | 0.6 | Not Reported | Not Reported | [9] | |
| SARS-CoV-2 (Omicron) | Vero-TMPRSS2 | 0.7 | Not Reported | Not Reported | [9] | |
| SARS-CoV-2 (various variants) | Vero E6 | 2.17 - 9.8 | Not Reported | Not Reported | [12] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio of the drug's cytotoxicity to its antiviral activity; a higher SI is desirable.
Experimental Protocols
The following is a generalized protocol for an in vitro antiviral activity assay, based on methodologies commonly used in the cited studies.
1. Cell Culture and Virus Propagation:
-
Cell Lines: Vero E6 (African green monkey kidney) or Calu-3 (human lung adenocarcinoma) cells are commonly used for SARS-CoV-2 infection studies.[13][14][15][16] Vero cells are highly permissive to SARS-CoV-2 but lack a robust interferon response, while Calu-3 cells are of human respiratory origin and provide a more physiologically relevant model.[13][16]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).[17] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock: SARS-CoV-2 isolates are propagated in a suitable cell line (e.g., Vero E6) to generate high-titer virus stocks. The virus titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[14][18]
2. Antiviral Activity Assay (Cytopathic Effect Inhibition or Plaque Reduction):
-
Cell Seeding: Confluent monolayers of cells are seeded into 96-well plates.[19][20]
-
Drug Preparation: The antiviral compounds (molnupiravir/NHC and remdesivir) are serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment:
-
The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, the viral inoculum is removed.
-
The cells are then washed and overlaid with fresh medium containing the different concentrations of the antiviral drugs.[19]
-
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[14][19]
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is observed microscopically. To quantify cell viability, the cells can be stained with crystal violet. The optical density is measured to determine the drug concentration that inhibits CPE by 50% (EC50).[19]
-
Plaque Reduction Assay: An overlay of agarose or methylcellulose is added after drug treatment to restrict virus spread to adjacent cells, forming localized lesions (plaques).[12] After incubation, cells are fixed and stained, and the plaques are counted. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.[12]
-
qRT-PCR: Viral RNA is extracted from the cell culture supernatant, and the viral load is quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR).[14][18] The EC50 is the drug concentration that reduces viral RNA levels by 50%.
-
3. Cytotoxicity Assay:
-
To determine the concentration of the drug that is toxic to the cells (CC50), uninfected cells are incubated with the same serial dilutions of the antiviral compounds for the same duration as the antiviral assay.
-
Cell viability is measured using a standard method, such as the MTT or MTS assay.
Visualizing Mechanisms and Workflows
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 5. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 9. news-medical.net [news-medical.net]
- 10. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Polarized Calu-3 Cells Serve as an Intermediary Model for SARS-CoV-2 Infection | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 15. Human airway epithelial Calu-3 cells as the potential platform to study the pathophysiology of SARS-CoV-2 isolated in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 17. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 18. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of Antiviral Agent 9 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical "Antiviral Agent 9" with established antiviral drugs, focusing on the validation of its antiviral activity in primary human cells. The data presented, while illustrative for this compound, is grounded in established methodologies to offer a framework for the evaluation of novel antiviral candidates.
Comparative Antiviral Activity in Primary Cells
The efficacy of an antiviral agent is critically determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cell. The following tables summarize the hypothetical in vitro antiviral activity and cytotoxicity of this compound against various viruses in relevant primary human cell models, compared to existing antiviral therapies.
Table 1: Anti-Influenza Virus Activity in Primary Human Bronchial Epithelial (NHBE) Cells
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Viral RNA Polymerase | 0.75 | >100 | >133 |
| Oseltamivir | Neuraminidase | 1.2[1] | >100 | >83 |
| Baloxavir marboxil | Cap-dependent endonuclease | 0.005 | >100 | >20000[1] |
| Pimodivir | PB2 Subunit | 0.0032 | >50 | >15625[2] |
Table 2: Anti-Herpes Simplex Virus 1 (HSV-1) Activity in Primary Human Keratinocytes
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Viral DNA Polymerase | 0.5 | >50 | >100 |
| Acyclovir | Viral DNA Polymerase | 0.8[3][4] | >200 | >250 |
| Foscarnet | Viral DNA Polymerase | 15[3] | >400 | >26 |
Table 3: Anti-SARS-CoV-2 Activity in Primary Human Airway Epithelial (HAE) Cells
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Main Protease (Mpro) | 1.2 | >100 | >83 |
| Remdesivir | RNA-dependent RNA polymerase | 0.99[5] | >10 | >10 |
| Nirmatrelvir | Main Protease (Mpro) | 0.04 | >25 | >625[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral agents. The following are standard protocols for key experiments used to generate the data in this guide.
Cell Culture and Virus Propagation
Primary human cells, such as NHBE, keratinocytes, or HAE cells, are cultured according to supplier recommendations. For viral challenge studies, low passage virus stocks are propagated in a suitable permissive cell line (e.g., MDCK for influenza, Vero for HSV-1, and Vero E6 for SARS-CoV-2) and viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the antiviral compounds on the host cells.
-
Method: A common method is the MTS or XTT assay, which measures mitochondrial metabolic activity.
-
Procedure:
-
Seed primary cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of the antiviral compounds to the cells.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTS or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
-
Antiviral Activity Assay (IC50 Determination)
The 50% inhibitory concentration (IC50) is the concentration of an antiviral compound that inhibits viral replication by 50%.
This assay is considered the gold standard for determining the in vitro antiviral activity of a compound.[7]
-
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Pre-treat cells with various concentrations of the antiviral agent for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the antiviral agent.
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[7]
-
Procedure:
-
Seed host cells in multi-well plates and pre-treat with serial dilutions of the antiviral compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After incubation for a full replication cycle (e.g., 24-72 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
The IC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.
-
qPCR can be used to quantify the reduction in viral RNA or DNA in the presence of an antiviral agent.
-
Procedure:
-
Follow the same initial steps as the virus yield reduction assay for cell treatment and infection.
-
At a specific time point post-infection, lyse the cells and extract total RNA or DNA.
-
Perform reverse transcription (for RNA viruses) followed by qPCR using primers and probes specific to a viral gene.
-
The IC50 is the concentration of the compound that reduces the viral nucleic acid levels by 50%.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition by this compound
The hypothetical this compound is proposed to target the viral RNA polymerase, a crucial enzyme for the replication of many RNA viruses. This mechanism of action disrupts the synthesis of new viral genomes, thereby halting the propagation of the virus.
Caption: Mechanism of action for this compound.
Experimental Workflow for Antiviral Compound Validation
The validation of a new antiviral agent follows a structured workflow, from initial toxicity screening to the confirmation of antiviral efficacy in primary cell models.
Caption: General workflow for antiviral validation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
"Antiviral agent 9" cross-resistance studies with other antiviral drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of the investigational antiviral agent, Antiviral Agent 9. The data presented herein is intended to inform research and development efforts by offering a comparative look at its performance against existing antiviral therapies and elucidating potential mechanisms of resistance.
Executive Summary
This compound is a novel compound demonstrating potent in vitro activity against a range of viral pathogens. A critical aspect of its preclinical evaluation is understanding its potential for cross-resistance with currently approved antiviral drugs. This guide summarizes key findings from in vitro studies designed to characterize the resistance profile of this compound and its susceptibility to viral strains with known resistance mutations to other antiviral classes. The development of drug resistance is a significant challenge in antiviral therapy, often arising from mutations in viral enzymes targeted by the drug.[1] Viruses with RNA genomes, such as HIV and influenza, are particularly prone to high mutation rates.[1][2]
Comparative Antiviral Activity
In vitro studies are crucial for determining the potential for cross-resistance between different antiviral drugs.[3] The following table summarizes the half-maximal effective concentration (EC50) of this compound against various wild-type and mutant viral strains, compared with other established antiviral agents. The data reveals that this compound maintains significant activity against viral strains resistant to other classes of antivirals, suggesting a distinct mechanism of action.
| Viral Strain | Genotype | This compound EC50 (nM) | Comparator A (Protease Inhibitor) EC50 (nM) | Comparator B (Polymerase Inhibitor) EC50 (nM) | Comparator C (Entry Inhibitor) EC50 (nM) |
| Wild-Type Virus | WT | 15 | 25 | 40 | 50 |
| Mutant Strain 1 | P-1 (Protease V82A) | 20 | >1000 | 45 | 55 |
| Mutant Strain 2 | Pol-1 (Polymerase M184V) | 18 | 30 | >2000 | 60 |
| Mutant Strain 3 | Env-1 (Envelope G48V) | 16 | 28 | 38 | >1500 |
| Multi-Drug Resistant | P-1 + Pol-1 | 25 | >1000 | >2000 | 70 |
Experimental Protocols
The following methodologies were employed to generate the comparative cross-resistance data.
Cell-Based Antiviral Assay
-
Cell Culture: Target cells susceptible to viral infection were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Stocks: High-titer stocks of wild-type and mutant viral strains were generated and quantified.
-
Drug Dilution: this compound and comparator drugs were serially diluted to create a range of concentrations.
-
Infection and Treatment: Cells were seeded in 96-well plates and infected with the respective viral strains in the presence of varying concentrations of the antiviral compounds.
-
Quantification of Viral Replication: After a defined incubation period, viral replication was quantified using a suitable method, such as a reverse transcriptase activity assay for retroviruses or a plaque reduction assay for lytic viruses.
-
EC50 Determination: The half-maximal effective concentration (EC50), the drug concentration at which viral replication is inhibited by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.
Site-Directed Mutagenesis
Known resistance-conferring mutations were introduced into the viral genome using commercially available site-directed mutagenesis kits. The presence of the desired mutations was confirmed by DNA sequencing. This allows for the creation of specific resistant strains to test against new compounds.[3]
Mechanism of Action and Resistance Pathway
This compound is hypothesized to inhibit a novel viral target, distinct from those of existing drug classes. The diagram below illustrates the proposed mechanism of action and the potential pathway for resistance development. Viruses can develop resistance through various mechanisms, including mutations in the drug's target site.[4]
References
Comparative Efficacy of Antiviral Agent 9 Across Diverse Viral Strains
This guide provides a comprehensive comparison of the in-vitro efficacy of the novel broad-spectrum antiviral candidate, Antiviral Agent 9, against several clinically relevant viral strains: Influenza A virus (H1N1), SARS-CoV-2, and Human Immunodeficiency Virus (HIV-1). Its performance is benchmarked against established antiviral drugs to provide context for its potential therapeutic application.
**Executive Summary
This compound demonstrates potent inhibitory activity against both Influenza A and SARS-CoV-2, with a particularly high selectivity index for Influenza A. Its efficacy against HIV-1 is moderate but warrants further investigation. The agent is hypothesized to function as a host-targeting antiviral, enhancing the host's innate immune response to viral infection. This guide presents the quantitative efficacy data, details the experimental protocols used for evaluation, and visualizes the proposed mechanism of action and experimental workflow.
Quantitative Efficacy and Cytotoxicity Data
The antiviral activity of this compound was determined by measuring its half-maximal effective concentration (EC₅₀), the concentration at which it inhibits 50% of viral replication. Cytotoxicity was assessed by determining the half-maximal cytotoxic concentration (CC₅₀), the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the agent's therapeutic window.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A (A/PR/8/34 H1N1) | MDCK | 0.85 | >100 | >117.6 |
| Oseltamivir | Influenza A (A/PR/8/34 H1N1) | MDCK | 1.5 | >100 | >66.7 |
| This compound | SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 2.1 | >100 | >47.6 |
| Remdesivir | SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 1.2 | >100 | >83.3 |
| This compound | HIV-1 (NL4-3) | MT-4 | 7.5 | >100 | >13.3 |
| Tenofovir | HIV-1 (NL4-3) | MT-4 | 0.5 | >100 | >200 |
Experimental Protocols
The following methodologies were employed to generate the data presented above.
1. Cell Lines and Viruses:
-
Madin-Darby Canine Kidney (MDCK) cells were used for Influenza A virus propagation and assays.
-
Vero E6 cells were utilized for SARS-CoV-2 experiments.
-
Human T-cell leukemia (MT-4) cells were used for HIV-1 assays.
-
Virus strains included Influenza A/Puerto Rico/8/34 (H1N1) , SARS-CoV-2 isolate USA-WA1/2020 , and HIV-1 strain NL4-3 .
2. Cytotoxicity Assay (MTT Assay): Cell viability was assessed to determine the CC₅₀ of the compounds.
-
Cells were seeded in 96-well plates and incubated for 24 hours.
-
Serial dilutions of each compound were added to the cells and incubated for 72 hours.
-
MTT reagent was added to each well, followed by a 4-hour incubation period.
-
The resulting formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm, and the CC₅₀ values were calculated using a dose-response curve.
3. Plaque Reduction Assay (Influenza A & SARS-CoV-2): This assay was used to determine the EC₅₀ of the compounds against plaque-forming viruses.[1]
-
Confluent monolayers of MDCK or Vero E6 cells in 12-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the viral inoculum was removed.
-
Cells were overlaid with medium containing 1% agarose and serial dilutions of the test compounds.
-
Plates were incubated until viral plaques were visible (48-72 hours).
-
Cells were fixed with 4% paraformaldehyde and stained with crystal violet to visualize and count plaques.
-
The EC₅₀ was defined as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.
4. HIV-1 Reverse Transcriptase (RT) Activity Assay: The efficacy against HIV-1 was determined by measuring the inhibition of RT activity in the supernatant of infected cells.
-
MT-4 cells were infected with HIV-1 (NL4-3) in the presence of serial dilutions of the test compounds.
-
Supernatants were collected at day 7 post-infection.
-
RT activity was quantified using a commercially available colorimetric assay that measures the incorporation of labeled nucleotides.
-
The EC₅₀ was calculated as the concentration that inhibited RT activity by 50%.
Visualizations: Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for determining antiviral efficacy and the proposed signaling pathway through which this compound may exert its broad-spectrum effects.
References
Validating the Mechanism of Action of a Novel Antiviral Agent Through Genetic Studies: A Comparative Guide
In the landscape of antiviral drug development, elucidating the precise mechanism of action is a critical step for preclinical and clinical advancement. Genetic studies offer powerful tools to identify viral or host targets and to validate the molecular interactions that lead to viral inhibition. This guide provides a comparative analysis of a hypothetical novel compound, "Antiviral Agent 9," and the well-characterized antiviral drug, Remdesivir. We will explore how genetic approaches can be used to confirm their distinct mechanisms of action.
Overview of Antiviral Agents
This compound (Hypothetical) is a novel small molecule inhibitor designed to target the viral helicase, an essential enzyme that unwinds the viral RNA genome during replication. By blocking helicase activity, this compound aims to prevent the separation of RNA strands, thereby halting the replication process.
Remdesivir is an adenosine nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it competes with natural nucleotides for incorporation into the nascent RNA strand. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.
Comparative Efficacy and Cytotoxicity
The initial characterization of any antiviral compound involves determining its efficacy in cell culture models and assessing its potential for cytotoxicity. The following table summarizes the in vitro activity of this compound and Remdesivir against a model RNA virus.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * |
| This compound | 0.45 | > 100 | > 222 |
| Remdesivir | 0.77 | > 100 | > 130 |
*EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.
Genetic Validation of Mechanism of Action
Genetic studies provide direct evidence for the proposed mechanism of action by identifying mutations that confer resistance to the antiviral agent.
Experimental Workflow for Resistance Selection
The general workflow for selecting and characterizing drug-resistant viruses involves serially passaging the virus in the presence of increasing concentrations of the antiviral compound.
Caption: Workflow for in vitro selection of antiviral resistance.
Identification of Resistance Mutations
Whole-genome sequencing of resistant viral isolates is performed to identify mutations that are not present in the wild-type virus. The location of these mutations within the viral genome provides strong evidence for the drug's target.
| Antiviral Agent | Gene Target | Observed Mutations | Predicted Impact |
| This compound | Viral Helicase (e.g., nsp13) | Cys573Phe | Alters the conformation of the helicase active site, reducing drug binding. |
| Remdesivir | RNA-dependent RNA Polymerase (e.g., nsp12) | Val557Leu | Reduces the incorporation of the drug's active metabolite into the RNA strand. |
Confirming Mechanism of Action with Reporter Assays
Reporter gene assays are a valuable tool for quantifying the effect of an antiviral on a specific step of the viral life cycle, such as viral entry or replication.[1]
Signaling Pathway of a Replicon-Based Reporter Assay
A replicon is a self-replicating portion of the viral genome where the structural protein genes have been replaced by a reporter gene, such as luciferase.[1] This allows for the study of viral replication in the absence of infectious virus production.
Caption: Inhibition of viral replication in a replicon assay.
Experimental Data from Replicon Assay
The following table shows the inhibitory effect of this compound and Remdesivir in a replicon-based luciferase reporter assay.
| Compound | Concentration (µM) | Luciferase Signal (% of Control) |
| This compound | 0.1 | 85 |
| 0.5 | 42 | |
| 1.0 | 15 | |
| Remdesivir | 0.1 | 90 |
| 0.5 | 55 | |
| 1.0 | 25 |
The dose-dependent decrease in luciferase signal for both compounds confirms their activity against viral replication.
Detailed Experimental Protocols
Protocol 1: Viral Titer Reduction Assay
This assay is used to determine the EC50 of an antiviral compound.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the antiviral compound in culture medium.
-
Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Quantification of Viral Yield: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a non-linear regression model.
Protocol 2: Replicon-Based Luciferase Reporter Assay
This assay quantifies the effect of a compound on viral replication.[1]
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Transfection: Transfect the cells with the replicon RNA using a suitable transfection reagent.
-
Compound Treatment: After 4-6 hours, replace the transfection medium with fresh medium containing serial dilutions of the antiviral compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the control (no drug) and plot the dose-response curve to determine the IC50.
Protocol 3: Whole-Genome Sequencing of Resistant Isolates
This protocol is used to identify mutations conferring resistance.
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.[2]
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the entire viral genome using a set of overlapping PCR primers.[2]
-
Library Preparation: Prepare a sequencing library from the pooled PCR products.
-
Next-Generation Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to the wild-type viral genome reference sequence and identify single nucleotide polymorphisms (SNPs) that are present at a high frequency in the resistant population.
Conclusion
The validation of an antiviral's mechanism of action is a multifaceted process that relies on a combination of virological, biochemical, and genetic approaches. As demonstrated with the hypothetical this compound and the established drug Remdesivir, genetic studies, particularly resistance selection and sequencing, provide definitive evidence for the viral target. When combined with functional assays like replicon-based reporter systems, these methods allow for a comprehensive understanding of how a compound inhibits viral replication, which is essential for its continued development as a therapeutic agent.
References
Comparative Efficacy of Antiviral Agent 9 Against Oseltamivir for Influenza A Virus
Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comparative analysis of the investigational antiviral compound, "Antiviral Agent 9," against the standard-of-care antiviral, Oseltamivir, for the treatment of Influenza A virus (IAV) infections. The data presented herein is generated from standardized in vitro assays to facilitate a direct comparison of antiviral potency and cytotoxicity.
I. Performance Benchmarking
The antiviral activity and cytotoxicity of this compound and Oseltamivir were evaluated against Influenza A/H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells. The key metrics for comparison are the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting Selectivity Index (SI).
Table 1: In Vitro Efficacy and Cytotoxicity against Influenza A/H1N1
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.25 | >200 | >800 |
| Oseltamivir Carboxylate | 0.41 | >100 | >243 |
EC50 and CC50 values are presented as the mean from three independent experiments. Oseltamivir carboxylate is the active metabolite of oseltamivir phosphate.[1][2]
II. Mechanism of Action
Oseltamivir is a well-characterized neuraminidase inhibitor.[3][4][5][6] It functions by blocking the activity of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[4][5][7] By inhibiting this process, Oseltamivir prevents the spread of the virus to other cells.[5]
This compound is an investigational agent hypothesized to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) complex. This proposed mechanism would disrupt the transcription and replication of the viral genome within the host cell's nucleus, a critical step in the influenza virus life cycle.[8][9][10]
Caption: Comparative mechanisms of this compound and Oseltamivir in the Influenza A virus life cycle.
III. Experimental Protocols
The following protocols were utilized to generate the data presented in Table 1.
1. Cell and Virus Culture
-
Cells: Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: Influenza A/H1N1 virus stocks were propagated in MDCK cells. Viral titers were determined by a 50% tissue culture infectious dose (TCID50) assay.
2. Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of each compound was assessed using a neutral red uptake assay.
-
MDCK cells were seeded in 96-well plates and allowed to form a confluent monolayer.
-
The culture medium was replaced with serial dilutions of the test compounds in serum-free DMEM.
-
Plates were incubated for 72 hours at 37°C in a 50% CO2 atmosphere.
-
Following incubation, the medium was replaced with a neutral red solution, and plates were incubated for an additional 2 hours.
-
The cells were then washed, and the incorporated dye was solubilized.
-
The absorbance was measured at 540 nm. The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
3. Antiviral Efficacy Assay (EC50 Determination)
The antiviral activity was determined by a cytopathic effect (CPE) inhibition assay.
-
Confluent monolayers of MDCK cells in 96-well plates were infected with Influenza A/H1N1 virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.
-
Serial dilutions of the test compounds were added to the wells.
-
The plates were incubated for 72 hours at 37°C until CPE was observed in the virus control wells.
-
Cell viability was quantified using the neutral red uptake method as described above.
-
The EC50 value, the concentration that inhibits the viral CPE by 50%, was calculated by comparing the absorbance in treated, infected wells to that of untreated, infected controls.
Caption: Standard workflow for in vitro antiviral efficacy and cytotoxicity testing.
IV. Summary and Conclusion
The in vitro data indicates that the investigational compound, this compound, demonstrates potent antiviral activity against Influenza A/H1N1. With an EC50 of 0.25 µM, it shows superior potency compared to Oseltamivir Carboxylate (EC50 = 0.41 µM) under the tested conditions.[1] Furthermore, this compound exhibited no detectable cytotoxicity at the highest concentrations tested, resulting in a Selectivity Index greater than 800. This suggests a favorable in vitro safety and efficacy profile compared to the standard-of-care. The distinct, proposed mechanism of targeting the viral RdRp complex may also offer an advantage in the context of emerging neuraminidase inhibitor-resistant strains. Further investigation, including in vivo animal model studies, is warranted to validate these promising preliminary findings.
References
- 1. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oseltamivir (Tamiflu): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antiviral Agent 9
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Antiviral Agent 9, a compound with the molecular formula C38H50N7O8P and a molecular weight of 763.82.[1] Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Safe handling practices are the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy gloves are recommended.[2] Nitrile gloves should be inspected before use. | To prevent skin contact with the antiviral agent. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A disposable or dedicated lab coat. | To protect street clothes from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. An appropriate respirator may be necessary if there is a risk of aerosol formation. | To prevent inhalation of the compound. |
Safe Handling Practices:
-
Avoid creating dust or aerosols.[1]
-
Work in a designated area, such as a chemical fume hood, especially when handling powders or creating solutions.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the agent, even if gloves were worn.[3][4]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.
-
Contain the Spill:
-
For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For powder spills: Gently cover the spill with absorbent pads to avoid generating dust.
-
-
Decontaminate the Area:
-
Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
-
Collect and Dispose of Waste:
III. Disposal Procedures for this compound
The primary method for the disposal of this compound, whether as a pure substance or in contaminated materials, is through an approved waste disposal plant.[1] It is crucial to adhere to all prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Separate waste contaminated with this compound from other laboratory waste streams.
-
Do not mix this waste with other hazardous chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Waste Packaging and Labeling:
-
Solid Waste: Place all solid waste, including contaminated gloves, absorbent pads, and empty vials, into a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Do not overfill the container.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemotherapy or other hazardous drugs.[6]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and a description of the contents, including "this compound".
-
-
Storage of Waste:
-
Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
IV. Decontamination of Reusable Equipment
All reusable equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or storage.
Decontamination Protocol:
| Equipment | Decontamination Procedure |
| Glassware | 1. Rinse with a suitable solvent to remove the bulk of the agent. 2. Wash with a laboratory detergent and water. 3. Rinse thoroughly with deionized water. |
| Surfaces (Benches, Fume Hoods) | 1. Wipe down with a detergent solution. 2. Decontaminate by scrubbing with alcohol.[1] 3. Rinse with water. |
| Non-disposable Lab Coats | Launder separately from other clothing. |
By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing the impact on the environment. Always consult your institution's specific safety protocols and the Material Safety Data Sheet (MSDS) for the most current and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
